oprelvekin

Catalog No.
S1829755
CAS No.
145941-26-0
M.F
C7H3BrClF3O
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
oprelvekin

CAS Number

145941-26-0

Product Name

oprelvekin

Molecular Formula

C7H3BrClF3O

Molecular Weight

0

Oprelvekin is a recombinant form of interleukin eleven, a cytokine that plays a crucial role in hematopoiesis, specifically in the stimulation of megakaryocyte proliferation and maturation, leading to increased platelet production. It is marketed under the trade name Neumega and is primarily used to prevent severe thrombocytopenia in patients undergoing myelosuppressive chemotherapy for nonmyeloid malignancies. Oprelvekin is produced using recombinant DNA technology in Escherichia coli, resulting in a non-glycosylated protein with a molecular mass of approximately 19,000 daltons and a polypeptide chain consisting of 177 amino acids, differing from native interleukin eleven by one amino acid .

The primary chemical reaction involving oprelvekin is its interaction with specific receptors on hematopoietic stem cells and megakaryocyte progenitor cells, leading to cellular proliferation and differentiation. This interaction is mediated through the binding of oprelvekin to the interleukin eleven receptor, which activates various intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription pathway. The downstream effects include enhanced megakaryocytopoiesis and thrombopoiesis, resulting in increased platelet counts .

Oprelvekin exhibits significant biological activity as a thrombopoietic growth factor. In clinical studies, it has demonstrated efficacy in increasing platelet counts in patients with chemotherapy-induced thrombocytopenia. The drug stimulates not only the production of platelets but also enhances levels of coagulation factors such as fibrinogen and von Willebrand factor, contributing to improved hemostatic function. These effects have been observed in both preclinical animal models and human clinical trials .

Oprelvekin is synthesized through recombinant DNA technology. The process involves:

  • Cloning: The gene encoding interleukin eleven is cloned into an expression vector.
  • Transformation: The vector is introduced into Escherichia coli cells, which serve as host organisms.
  • Expression: The bacteria are cultured under conditions that promote the expression of the oprelvekin protein.
  • Purification: The expressed protein is harvested and purified using chromatographic techniques to isolate oprelvekin from bacterial proteins and other contaminants .

Oprelvekin is primarily indicated for:

  • Prevention of Severe Thrombocytopenia: It reduces the need for platelet transfusions in patients undergoing chemotherapy.
  • Management of Hematologic Disorders: Oprelvekin may also be explored for use in other conditions characterized by low platelet counts, although its primary application remains within oncology .

Studies have shown that oprelvekin can interact with various biological pathways beyond thrombopoiesis. For instance:

  • Coagulation Factors: Oprelvekin administration has been associated with increased levels of fibrinogen and von Willebrand factor, which are critical for blood clotting.
  • Potential Side Effects: There are concerns regarding thromboembolic events due to elevated coagulation factor levels, necessitating careful monitoring during treatment .

Oprelvekin belongs to a class of thrombopoietic agents that includes several similar compounds. Here’s a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
OprelvekinStimulates megakaryocyte productionNon-glycosylated; approved for chemotherapy-induced thrombocytopenia
ThrombopoietinDirectly stimulates platelet productionNaturally occurring; involved in normal hematopoiesis
EltrombopagThrombopoietin receptor agonistOral administration; used for chronic immune thrombocytopenia
RomiplostimThrombopoietin receptor agonistFusion protein; administered subcutaneously

Oprelvekin stands out due to its unique method of action as a recombinant cytokine specifically designed to enhance platelet production in patients undergoing chemotherapy while being produced through bacterial fermentation methods .

Dates

Modify: 2023-07-20

Explore Compound Types